5-(4-Carboxymethylphenyl)dipyrromethane (under argon)
CAS No.: 167482-99-7
Cat. No.: VC21264712
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 167482-99-7 |
---|---|
Molecular Formula | C17H16N2O2 |
Molecular Weight | 280.32 g/mol |
IUPAC Name | methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
Standard InChI | InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 |
Standard InChI Key | IMQPCUGJFLINEV-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Introduction
Chemical Identity and Structural Characterization
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.326 g/mol . It is also known by its IUPAC name 2-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetic acid . The compound belongs to the dipyrromethane family, featuring two pyrrole rings connected by a methine bridge, with a phenyl group bearing a carboxymethyl substituent attached to the bridging carbon.
The structural configuration of this compound is crucial to its functionality. The two pyrrole units provide reactive sites for further transformations, while the carboxymethyl group on the phenyl ring offers additional reactivity and can enhance solubility in certain solvents. The compound appears as a powder under standard conditions .
Molecular Identifiers
For precise identification in chemical databases and literature, the following identifiers are associated with this compound:
Identifier Type | Value |
---|---|
CAS Number | 167482-99-7 |
PubChem CID | 166640404 |
Molecular Formula | C17H16N2O2 |
InChIKey | IZOSIJHUAIOFPY-UHFFFAOYSA-N |
Exact Mass | 280.121177757 Da |
The presence of "under argon" in the compound's commercial name indicates that it requires storage under an inert argon atmosphere to prevent oxidation, which would compromise its chemical integrity .
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-(4-Carboxymethylphenyl)dipyrromethane is essential for its appropriate handling and application in research settings. The compound demonstrates specific characteristics that influence its behavior in various chemical environments.
Physical Properties
The compound exists as a powder at room temperature and pressure . Its molecular weight of 280.326 g/mol places it in the mid-range for organic compounds, making it suitable for various synthetic applications. The topological polar surface area (TPSA) of 65.5 Ų indicates moderate polarity, which influences its solubility profile .
Chemical Properties
The chemical reactivity of 5-(4-Carboxymethylphenyl)dipyrromethane is largely determined by its functional groups. The compound contains:
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donors | 2 | Affects solubility and intermolecular interactions |
Hydrogen Bond Acceptors | 3 | Influences binding capabilities |
Rotatable Bonds | 5 | Provides conformational flexibility |
XLogP3-AA | 1.6 | Indicates moderate lipophilicity |
Complexity | 425 | Reflects structural sophistication |
The pyrrole rings in the structure are particularly reactive and can participate in various chemical transformations, making this compound valuable for synthetic chemistry applications. The carboxylic acid group provides a site for further functionalization through esterification, amidation, or reduction reactions .
Synthesis and Production Methods
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane typically involves specialized conditions to ensure proper formation of the dipyrromethane structure while maintaining the integrity of the carboxymethyl functionality.
Synthetic Routes
Multiple synthetic pathways have been reported for this compound, with varying yields:
Reference Yield | Potential Synthetic Approach |
---|---|
95.0% | Optimized condensation reaction |
75.0% | Alternative pathway with modified catalysts |
68.0% | Less optimized conditions or different starting materials |
The highest yield method (95%) likely involves a condensation reaction between pyrrole and 4-carboxymethylbenzaldehyde under strictly controlled conditions . The process typically requires:
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Anhydrous conditions to prevent side reactions
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Acid catalysis to promote the condensation
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Inert atmosphere (argon) to prevent oxidation
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Careful temperature control to maximize yield
Applications and Research Uses
5-(4-Carboxymethylphenyl)dipyrromethane serves as an important building block in various areas of chemical research and development. Its structural features make it particularly valuable for specific applications.
Porphyrin Synthesis
The primary application of this compound is as a precursor in the synthesis of porphyrins and related macrocyclic compounds. The dipyrromethane structure allows for controlled assembly of porphyrinic systems with specific substitution patterns. The carboxymethyl group provides a functional handle for further modifications or for attachment to other molecules or surfaces.
Materials Science Applications
In materials science, derivatives of this compound can be incorporated into:
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Light-harvesting systems
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Sensors and molecular recognition devices
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Catalytic materials
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Advanced polymer materials with specific properties
The carboxylic acid functionality allows for convenient coupling to other molecules, polymers, or surfaces, making this compound versatile for materials development .
Grade | Typical Purity | Applications |
---|---|---|
Industrial Grade | ≥95% | General synthesis |
Reagent Grade | ≥97% | Research applications requiring higher purity |
Custom Grade | Variable | Specialized applications with specific requirements |
The purity level should be selected based on the intended application, with more sensitive applications requiring higher purity material .
Structural Analogs and Comparative Analysis
5-(4-Carboxymethylphenyl)dipyrromethane belongs to a family of dipyrromethane compounds that share similar structural features but differ in their substituents. Understanding these relationships can provide insights into structure-property relationships.
Related Dipyrromethane Compounds
Several compounds share structural similarities with 5-(4-Carboxymethylphenyl)dipyrromethane:
Compound | Structural Difference | Effect on Properties |
---|---|---|
5-(Phenyl)dipyrromethane | Lacks carboxymethyl group | Lower solubility in polar solvents, different reactivity profile |
5-(4-Methylphenyl)dipyrromethane | Has methyl instead of carboxymethyl | Enhanced lipophilicity, reduced functionality for further reactions |
5-(4-Hydroxyphenyl)dipyrromethane | Has hydroxyl instead of carboxymethyl | Different hydrogen bonding profile, alternative reactivity |
The carboxymethyl group in 5-(4-Carboxymethylphenyl)dipyrromethane provides unique advantages, including enhanced solubility in certain solvents and additional reactive sites for further transformations .
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